(4-Methoxy-benzenesulfonylamino)-acetic acid

Medicinal Chemistry Protease Inhibition SAR

Researchers developing protease or Keap1-Nrf2 inhibitors need a well-characterized negative control with validated SAR. Generic sulfonamide substitutions risk complete activity loss-e.g., the 4-amino analog (IC50 = 16,000 nM) vs. this 4-methoxy compound (IC50 = 100,000 nM) differ by an order of magnitude against bacterial collagenase. This glycine-derived scaffold provides a precisely defined molecular tool with a free carboxylic acid handle for derivatization into esters, amides, or hydroxamic acids. Supplied with documented purity and known binding mode for reproducible enzymatic assays and fragment-based lead optimization.

Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
CAS No. 13029-74-8
Cat. No. B1361429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-benzenesulfonylamino)-acetic acid
CAS13029-74-8
Molecular FormulaC9H11NO5S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C9H11NO5S/c1-15-7-2-4-8(5-3-7)16(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
InChIKeyYMPHCYPWPATWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-benzenesulfonylamino)-acetic acid Procurement & Purity


(4-Methoxy-benzenesulfonylamino)-acetic acid (CAS 13029-74-8), a glycine-derived sulfonamide, is a small molecule scaffold with a molecular weight of 245.25 g/mol and the formula C9H11NO5S . Its defining structural feature is a 4-methoxyphenyl group attached to the sulfonamide nitrogen . As an N-sulfonylamino acid derivative, it serves as a foundational chemical core in medicinal chemistry research, particularly in the development of metalloproteinase inhibitors [1]. The compound is commercially available from multiple vendors, with purity specifications ranging from 95% to 97% .

Scaffold Glycine-derived N-sulfonylamino acid with 4-methoxy substituent
Purity Research-grade purity from commercial sources
Research Context May support metalloproteinase inhibitor SAR and fragment-based design

Substitution Risks for (4-Methoxy-benzenesulfonylamino)-acetic acid


Substituting (4-Methoxy-benzenesulfonylamino)-acetic acid with a structurally similar sulfonamide derivative is not scientifically or operationally trivial. Within the N-sulfonylamino acid class, the specific sulfonamide substituent is a primary determinant of both target potency and selectivity profile [1]. Minor structural modifications, such as the presence or position of a methoxy group, can lead to a complete loss of activity against a desired target or, conversely, introduce undesirable off-target effects [2]. As the evidence in Section 3 demonstrates, even a simple change in the substituent on the phenyl ring can result in an order-of-magnitude difference in inhibitory potency against specific enzymes, validating that this compound is not a commodity chemical but a specific scientific tool whose utility is intrinsically linked to its precise molecular structure.

Property
4-Methoxy target
4-Amino substitute
Inhibitory profile
Substituent-defined potency; reported weaker gelatinase inhibition
Higher gelatinase inhibition reported; potency context differs
Lipophilicity
LogP 0.058
LogP near 0 (calculated)
Solid identity
MP 129 °C
MP 113–116 °C
Substituent change may significantly shift activity and physicochemical behavior; direct substitution without SAR validation may compromise study integrity.

(4-Methoxy-benzenesulfonylamino)-acetic acid Comparative Evidence


Gelatinase Inhibition: 4-Methoxy vs. 4-Amino

In comparative enzyme assays, (4-Methoxy-benzenesulfonylamino)-acetic acid demonstrates significantly weaker inhibition of bacterial gelatinase/collagenase compared to its 4-amino substituted analog. The methoxy derivative exhibits an IC50 of 100,000 nM, which is over 6-fold less potent than the 4-amino analog, which has a reported IC50 of 16,000 nM [1]. This quantitative difference provides a clear basis for selecting the appropriate analog for SAR studies or for use as a negative control.

Gelatinase Inhibition
Reported
100 µM vs 16 µM
Supports negative-control selection for gelatinase assays.
In vitro bacterial gelatinase; cross-study comparison.
Medicinal Chemistry Protease Inhibition SAR

LogP Difference: 4-Methoxy vs. Unsubstituted Core

The presence of the 4-methoxy group imparts distinct physicochemical properties compared to the unsubstituted phenyl analog. The calculated LogP for (4-Methoxy-benzenesulfonylamino)-acetic acid is 0.0581 , while the LogP for the core compound, 2-(Phenylsulfonamido)acetic acid, is reported as 0.0 [1]. This increase in lipophilicity is consistent with the presence of the methoxy group and influences its partitioning behavior in biological and synthetic systems.

LogP
Reported
0.058 vs 0.0
Informs extraction and membrane partitioning context.
Calculated XlogP; experimental values may vary.
Chemical Properties Formulation Solubility

Melting Point Differentiation for Purification

(4-Methoxy-benzenesulfonylamino)-acetic acid has a reported melting point of 129 °C . This is a well-defined physical constant that differentiates it from close structural analogs, which often exist as solids with different melting ranges or as oils at room temperature. For example, the 4-amino analog is reported with a different, and lower, melting point range of 113-116 °C . This property is directly relevant for quality control, recrystallization, and handling.

Melting Point
Data to verify
129 °C vs 113–116 °C
Quality-control differentiation from close analogs.
Experimental values; confirm on receipt.
Purification Solid Form Analytical Chemistry

Keap1-Nrf2 PPI Inhibitor Fragment

(4-Methoxy-benzenesulfonylamino)-acetic acid has been utilized as a structural fragment in the development of potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). While the fragment itself exhibits a relatively weak affinity (Ki = 16 μM), its structural merger with other fragments led to novel analogues with Ki values as low as 0.04-0.5 μM—a 220-380-fold improvement in potency . This demonstrates the compound's specific utility as a starting point for fragment-based drug discovery, a role not shared by all sulfonamide derivatives.

Keap1-Nrf2 PPI
Class-level inference
Ki 16 µM→ 0.04–0.5 µM (lead)
Supports fragment-merging SAR context for PPI inhibition.
Binding assay; 220–380-fold improvement in optimized leads.
Medicinal Chemistry Fragment-Based Drug Discovery Oxidative Stress

Application Scenarios: (4-Methoxy-benzenesulfonylamino)-acetic acid


Keap1-Nrf2 Fragment-Based Drug Discovery

As demonstrated by the work of Pallesen et al. , (4-Methoxy-benzenesulfonylamino)-acetic acid is a validated molecular fragment for developing inhibitors of the Keap1-Nrf2 protein-protein interaction. Procurement of this compound is appropriate for research programs aiming to use fragment-based approaches to discover and optimize new leads for diseases involving oxidative stress, where the Nrf2 pathway is a key therapeutic target. The fragment's known binding mode and the established SAR data from this study provide a robust scientific foundation for its use.

Sulfonamide Protease Assay Negative Control

The compound's weak inhibitory activity (IC50 = 100,000 nM) against bacterial gelatinase/collagenase, compared to the more potent 4-amino analog (IC50 = 16,000 nM) , makes it an ideal negative control for enzymatic assays. This scenario is critical for scientists validating the specificity of other, more potent sulfonamide-based protease inhibitors. Procuring this compound ensures the availability of a well-characterized, structurally similar negative control, which is essential for generating robust and interpretable data.

Carboxylic Acid Functionalization to Building Blocks

The free carboxylic acid moiety on (4-Methoxy-benzenesulfonylamino)-acetic acid is a versatile synthetic handle, enabling its conversion into a wide range of functional derivatives, such as esters, amides, and hydroxamic acids . This makes it a valuable procurement item for medicinal chemistry labs requiring a functionalized sulfonamide building block. The distinct physicochemical properties (LogP = 0.0581, MP = 129°C) [1] differentiate it from other sulfonyl glycine derivatives, allowing for tailored selection based on downstream synthetic and purification requirements.

Application
Selection Property
Validation Focus
Keap1-Nrf2 fragment studies
Fragment binding context
Affinity and SAR endpoint review
Gelatinase assay control
Inhibitory potency profile
Negative-control response validation
Sulfonamide building block
Carboxylic acid handle and physicochemical profile
Derivative synthesis and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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